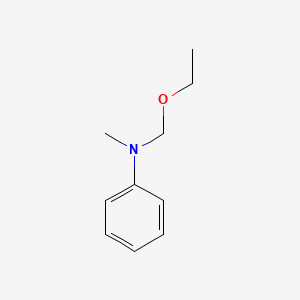

N-(Ethoxymethyl)-N-methylaniline

Description

Significance within N-Substituted Aniline (B41778) Derivatives

N-substituted anilines are a critical class of compounds in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgbeilstein-journals.org The nature of the substituent on the nitrogen atom profoundly influences the reactivity and physical properties of the aniline core. wikipedia.org N-(Ethoxymethyl)-N-methylaniline is significant due to the presence of the N-ethoxymethyl group, which can function as a protecting group for the secondary amine. This group is stable under a variety of reaction conditions but can be cleaved under specific, often mild, acidic conditions. This characteristic allows for selective reactions to occur at other positions of the molecule without affecting the nitrogen functionality.

The introduction of the ethoxymethyl group also modifies the electronic nature of the nitrogen atom, making it less basic and nucleophilic compared to its parent compound, N-methylaniline. This modulation of reactivity is a crucial aspect of its utility, enabling chemists to fine-tune synthetic strategies. Furthermore, the presence of the ether linkage within the substituent offers potential for further functionalization or intramolecular cyclization reactions, expanding its synthetic utility beyond that of simple N-alkylanilines.

Historical Context of Related N-Alkoxyalkyl Aniline Research

The study of N-substituted anilines dates back to the 19th century, with early research focused on understanding their fundamental properties and reactivity. The N-alkylation of anilines, in particular, has been a subject of extensive investigation, with numerous methods developed over the years, ranging from classical reactions with alkyl halides to more modern catalytic approaches using alcohols as alkylating agents. unica.itrsc.org

The specific introduction of N-alkoxyalkyl groups, such as the ethoxymethyl group, is a more recent development, emerging from the broader field of protecting group chemistry. The concept of using protecting groups to temporarily block a reactive functional group gained prominence in the mid-20th century, revolutionizing the synthesis of complex organic molecules like peptides and nucleotides. Alkoxymethyl ethers, for instance, were developed as reliable protecting groups for alcohols. mdpi.com

The application of this strategy to amines, and specifically to anilines, followed as a logical extension. Early research in this area was likely driven by the need for N-protected anilines that could withstand the harsh conditions of certain reactions while allowing for subsequent deprotection to reveal the amine functionality. The development of methods for the N-alkoxyalkylation of anilines has provided synthetic chemists with a valuable tool for multistep synthesis. A review of the alkoxyalkylation of electron-rich aromatic compounds highlights the utility of this transformation, although specific early research focused solely on N-alkoxyalkyl anilines is not extensively documented in dedicated historical reviews. mdpi.com

Scope and Research Objectives for this compound

While extensive research specifically targeting this compound is not abundant in the current literature, its potential as a synthetic intermediate suggests several key research objectives. As a commercially available building block, its primary role is likely in facilitating the synthesis of more complex molecules. calpaclab.com

The primary research objectives for a compound like this compound can be inferred from its structure and the known applications of related compounds:

Exploration of Synthetic Utility: A major research focus would be to investigate the use of this compound as a precursor in the synthesis of novel heterocyclic compounds, pharmaceutical scaffolds, and functional materials. The combination of the aniline backbone and the reactive ethoxymethyl group could be exploited in various cyclization and functionalization reactions.

Development of Novel Synthetic Methodologies: Research could be directed towards developing new and efficient methods for the synthesis of this compound itself, as well as exploring its reactivity in novel chemical transformations. This could include catalytic methods for its formation and reactions where the ethoxymethyl group participates directly in bond-forming processes.

Investigation as a Mechanistic Probe: The specific electronic and steric properties of this compound could make it a useful tool for studying the mechanisms of certain organic reactions involving N-substituted anilines.

The following table summarizes the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | calpaclab.comsigmaaldrich.com |

| Molecular Weight | 165.23 g/mol | calpaclab.comsigmaaldrich.com |

| CAS Number | 207291-40-5 | calpaclab.comsigmaaldrich.com |

| Appearance | Liquid | wikipedia.org |

| Boiling Point | 110-115 °C at 10 mmHg | sigmaaldrich.com |

| Density | 0.99 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.529 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(ethoxymethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDCWKIHYHVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392100 | |

| Record name | N-(Ethoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207291-40-5 | |

| Record name | N-(Ethoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Ethoxymethyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethoxymethyl N Methylaniline and Its Analogues

Direct N-Alkoxymethylation Strategies

Direct strategies involve the one-step formation of the N-CH₂-O-Et bond on the N-methylaniline scaffold. These methods are often atom-economical and are preferred for their straightforwardness.

Alkylation of N-Methylaniline with Halomethyl Ethers

A classical and direct approach for the synthesis of N-(Ethoxymethyl)-N-methylaniline is the N-alkylation of N-methylaniline with a suitable halomethyl ether, such as chloromethyl ethyl ether (CMEE) or bromomethyl ethyl ether. This reaction is a type of nucleophilic substitution where the nitrogen atom of N-methylaniline attacks the electrophilic carbon of the halomethyl ether, displacing the halide ion.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate. The choice of solvent is crucial and is usually an aprotic solvent like dichloromethane, diethyl ether, or tetrahydrofuran (B95107) (THF) to avoid side reactions.

General Reaction Scheme: C₆H₅NH(CH₃) + ClCH₂OCH₂CH₃ + Base → C₆H₅N(CH₃)(CH₂OCH₂CH₃) + Base·HCl

While specific data for the reaction with N-methylaniline is not extensively published in comparative studies, the reactivity of halomethyl ethers like chloromethyl methyl ether (CMME) is well-documented for introducing the methoxymethyl (MOM) protecting group onto alcohols and amines. wikipedia.org The process for preparing CMME often yields material contaminated with the highly carcinogenic bis(chloromethyl) ether, necessitating careful handling and purification. wikipedia.orggoogle.comnoaa.gov Chloromethyl ethyl ether is expected to have similar reactivity and hazards. nih.gov

Table 1: Representative Conditions for N-Alkylation with Haloethers (Analogous Reactions)

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetanilide | Methyl iodide | Sodium | Xylene | 130 | ~Theoretical | prepchem.com |

| Aniline (B41778) | β-chloroethanol | None | Sealed Tube | N/A | N/A | dergipark.org.tr |

Reactions Involving Aldehydes and Alcohols

A more common and often safer alternative to using halomethyl ethers is the reaction of N-methylaniline with an aldehyde (typically formaldehyde (B43269) or its solid polymer, paraformaldehyde) and an alcohol (ethanol). This is a type of aminomethylation followed by etherification.

A Chinese patent describes a similar process for the preparation of N-methylene-2-methyl-6-ethylaniline, where 2-methyl-6-ethylaniline is reacted with paraformaldehyde. google.com This reaction, which proceeds via condensation and dehydration, highlights the industrial applicability of using paraformaldehyde as a formaldehyde source for modifying anilines. google.com

Table 2: Synthesis via Aldehyde and Dehydration (Analogous Reactions)

| Aniline Derivative | Aldehyde Source | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-methyl-6-ethylaniline | Paraformaldehyde | Triethylamine, 100°C, Dehydration | N-methylene-2-methyl-6-ethylaniline | 97.8 | google.com |

| Aniline | Paraformaldehyde | CuAlOx catalyst, H₂ (0.5 MPa), THF, 120°C | N-methylaniline | N/A | rsc.org |

Catalytic Approaches to N-(Ethoxymethyl) Aniline Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalytic N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has become a prominent strategy. rsc.orgresearchgate.netresearchgate.net This approach avoids the use of stoichiometric activating agents or leaving groups.

In a potential catalytic cycle for the formation of this compound, a transition metal catalyst (based on elements like iridium, ruthenium, nickel, or copper) would first dehydrogenate ethanol (B145695) to form acetaldehyde (B116499). nih.govgoogle.comgoogle.com The acetaldehyde would then undergo condensation with N-methylaniline to form an enamine or iminium ion intermediate. Finally, the metal-hydride species, formed in the initial dehydrogenation step, would reduce the intermediate to furnish the final product and regenerate the catalyst.

While many studies focus on N-methylation or N-alkylation using simple alcohols to form C-N bonds, the fundamental principles are applicable. researchgate.netrsc.orgresearchgate.netnih.gov For instance, iridium complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-methylation of aniline using methanol (B129727). acs.org Similarly, solid acid catalysts, such as certain zeolites, are used for the selective N-alkylation of anilines with lower alkanols in the vapor phase, which could potentially be adapted for ethoxymethylation. researchgate.netgoogle.com

Table 3: Catalytic N-Alkylation of Anilines with Alcohols (Analogous Reactions)

| Aniline Substrate | Alcohol | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

| Aniline | Methanol | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | N/A | >95 | nih.gov |

| Aniline | Methanol | Ni/ZnAlOx | NaOH | 160 | 93 | rsc.org |

| Aniline | Benzyl Alcohol | UiO-67-Co-bipy | None | N/A | >99 | rsc.org |

| Aniline | Ethanol | Copper-chromium oxide | None | 250 | 95 | google.com |

Indirect Synthetic Pathways

Indirect routes involve the formation of this compound through multiple, discrete chemical steps. These pathways can be advantageous when direct methods are not feasible or when specific stereochemistry or functional group tolerance is required.

Modification of Pre-existing N-Substituted Aniline Scaffolds

One indirect strategy involves the initial synthesis of an N-functionalized intermediate that is subsequently converted to the target ethoxymethyl group. A plausible route is the preparation of N-hydroxymethyl-N-methylaniline, followed by etherification.

The first step, N-hydroxymethylation, can be achieved by reacting N-methylaniline with a carefully controlled amount of formaldehyde, typically in an aqueous medium under neutral or slightly basic conditions. This reaction leads to the formation of a relatively stable N-hydroxymethyl derivative.

In the second step, this N-hydroxymethyl-N-methylaniline intermediate is etherified using ethanol. This etherification is typically acid-catalyzed, where protonation of the hydroxyl group facilitates its departure as water upon nucleophilic attack by ethanol. Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate) before reaction with sodium ethoxide. The synthesis of configurationally stable N-hydroxymethyl α-amino aldehydes from amino acids is a well-established procedure in organic synthesis, demonstrating the viability of creating and using such hydroxymethyl intermediates. orgsyn.org

Sequential Functionalization Approaches

Sequential functionalization involves building the desired molecule in a stepwise manner, where different functional groups are introduced in a defined order. This approach is fundamental in the synthesis of complex molecules where chemo- and regioselectivity are critical.

For this compound, a simple sequential approach would be the N-methylation of aniline first, followed by the N-ethoxymethylation reaction as described in the direct strategies. This ensures that the methyl and ethoxymethyl groups are on the same nitrogen atom.

More complex sequential strategies could involve functionalization of the aromatic ring either before or after the N-substituents are in place. For example, a substituted aniline could first be converted to its N-(ethoxymethyl)-N-methyl derivative, followed by further modification of the aromatic ring. Research on the sequential methylation and subsequent C-H functionalization of N-methylanilines highlights the potential for such multi-step synthetic sequences. researchgate.netvjol.info.vn Furthermore, a patent detailing the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline from 2-ethyl-6-methyl aniline via a multi-step process involving an aziridine (B145994) intermediate exemplifies a sophisticated sequential pathway to a complex N-alkoxyalkyl aniline derivative. google.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of this compound synthesis is highly dependent on the careful control of reaction parameters. Key areas of optimization include the choice of solvent, the design of the catalyst, and the precise regulation of temperature and pressure. These factors collectively influence reaction rates, equilibrium positions, and the suppression of side reactions.

The selection of an appropriate solvent is critical in the synthesis of N-alkoxymethyl anilines and related compounds, as it can significantly influence reaction rates and product yields. In related N-alkylation reactions of amines with alcohols, a variety of solvents have been investigated to determine their impact on catalytic efficiency.

For instance, in the cobalt-catalyzed N-alkylation of amines, solvents such as toluene, xylene, acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) have been evaluated. organic-chemistry.org The choice of solvent can affect the solubility of reactants and catalysts, as well as the stabilization of transition states. In some cases, the reaction can be performed under neat conditions, without any solvent, which offers benefits in terms of process simplification and waste reduction. google.com For the synthesis of N-methylformanilide from N-methylaniline, a water-immiscible solvent is used to facilitate the removal of water via azeotropic reflux, thereby driving the reaction to completion. google.com

The following table summarizes the effect of different solvents on the yield of N-alkylation reactions, providing insight into solvent choices for analogous syntheses like that of this compound.

| Catalyst System | Amine Substrate | Alcohol Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Co-catalyst (1 mol%) | Aniline | Benzyl Alcohol | Toluene | 140 | 98 | organic-chemistry.org |

| Co-catalyst (1 mol%) | Aniline | Benzyl Alcohol | Xylene | 140 | 95 | organic-chemistry.org |

| Co-catalyst (1 mol%) | Aniline | Benzyl Alcohol | ACN | 140 | 65 | organic-chemistry.org |

| Co-catalyst (1 mol%) | Aniline | Benzyl Alcohol | DMSO | 140 | 45 | organic-chemistry.org |

| Co-catalyst (1 mol%) | Aniline | Benzyl Alcohol | THF | 140 | 70 | organic-chemistry.org |

This interactive table allows for sorting and filtering of data based on the selected criteria.

Catalysis is at the heart of modern synthetic methods for N-alkylation and related condensation reactions. For the synthesis of N-(ethoxymethyl)aniline analogues, such as in the production of the herbicide Acetochlor (2'-methyl-6'-ethyl-N-(ethoxymethyl)-2-chloro acetanilide), base catalysts like triethylamine are employed. google.com The catalyst facilitates the initial condensation between the aniline derivative and paraformaldehyde. google.comresearchgate.net

More broadly, the N-alkylation of anilines with alcohols is often achieved through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which utilize transition metal catalysts. acs.org These processes involve the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting iminium ion. A range of metal complexes have been shown to be effective, including those based on:

Iridium (Ir): NHC-Ir(III) complexes are highly effective for both N-alkylation and N-methylation of amines with alcohols. google.comprepchem.com

Ruthenium (Ru): NHC-Ru(II) complexes also catalyze these transformations, though in some studies they have been found to be less active than their iridium counterparts. google.comprepchem.com

Cobalt (Co): Novel Cobalt(II) complexes have been developed as efficient catalysts for the N-alkylation of amines with both primary and secondary alcohols. organic-chemistry.org

Nickel (Ni): Heterogeneous nickel catalysts, such as Ni/ZnAlOx, have been used for the selective mono-N-methylation of amines with methanol. googleapis.com

Tin (Sn): Sn-MFI molecular sieves have been employed as catalysts for the vapor-phase alkylation of aniline with methanol, demonstrating the use of solid acid catalysts in these transformations. chemicalbook.com

The performance of these catalysts is evaluated based on conversion rates, selectivity towards the desired product (e.g., mono-alkylation vs. di-alkylation), and catalyst stability and reusability.

| Catalyst | Amine | Alkylating Agent | Temperature (°C) | Yield (N-methylaniline) | Reference |

| Ni/ZnAlOx | Aniline | Methanol | 160 | 93% | googleapis.com |

| Sn-MFI (SiO2/SnO2=50) | Aniline | Methanol | 300-400 | 60% (Selectivity) | chemicalbook.com |

| Cu-Cr based | Aniline | Methanol | 200-250 | High Yield | google.com |

| NHC-Ir(III) | Aniline | Benzyl Alcohol | 120 | 99% | google.comprepchem.com |

This interactive table allows for sorting and filtering of data based on the selected criteria.

Temperature and pressure are fundamental parameters that must be optimized to achieve high yield and selectivity. In the synthesis of an N-(ethoxymethyl) analogue for Acetochlor production, the initial condensation of 2-methyl-6-ethylaniline with paraformaldehyde is conducted at temperatures between 85°C and 100°C. google.comresearchgate.net This step is followed by dehydration under reduced pressure (vacuum), which is crucial for shifting the reaction equilibrium towards the product by removing water. google.comresearchgate.net

For related N-alkylation reactions of anilines with alcohols, a wide range of temperatures has been reported, from 80°C to as high as 350°C in supercritical methanol. researchgate.netnih.gov The optimal temperature depends heavily on the catalyst system and the specific substrates. For example, a method for producing N-methylaniline from aniline and methanol using a copper-chromium catalyst specifies a temperature range of 200-250°C and pressures of 50 to 150 atmospheres. google.com In contrast, heterogeneous catalysis with a Ni/ZnAlOx system for N-methylation operates effectively at 160°C and a pressure of 1 MPa of N2. googleapis.com

The optimization process involves balancing reaction kinetics against the thermal stability of reactants and products and the potential for side reactions at higher temperatures.

| Catalyst System | Temperature (°C) | Pressure | Key Outcome | Reference |

| Triethylamine | 85-100 | Vacuum | Dehydration, Imine formation | google.comresearchgate.net |

| Cu-Cr | 200-250 | 50-150 atm | High yield of N-methylaniline | google.com |

| Ni/ZnAlOx | 160 | 1 MPa N2 | 93% yield of N-methylaniline | googleapis.com |

| None | 350 | Supercritical | High selectivity for mono-N-methylation | nih.gov |

This interactive table allows for sorting and filtering of data based on the selected criteria.

Stereochemical Considerations in Analogue Synthesis

While this compound itself is achiral, the synthesis of its analogues can involve significant stereochemical challenges, particularly when chiral centers are present in the substituents. The development of asymmetric syntheses to control the stereochemistry of these analogues is crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often stereospecific.

Methodologies for achieving stereocontrol include:

Use of Chiral Starting Materials: A primary strategy involves starting with an enantiopure precursor. For example, the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, an analogue with a stereocenter in the alkoxy group, can be achieved with high enantiomeric excess (>99%) by starting from enantiopure (R)-epichlorohydrin.

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in the formation of C-N or C-O bonds. For instance, the asymmetric Michael addition to form substituted α-amino phosphonates has been achieved using chiral crown ethers as phase-transfer catalysts. Similarly, palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes uses chiral phosphoramidite (B1245037) ligands to achieve high stereoselectivity. prepchem.com

Desymmetrization: The reductive desymmetrization of prochiral substrates, such as substituted aminomalonic esters, using chiral dinuclear zinc catalysts provides a powerful route to chiral α-tertiary amines. This principle could be applied to create chiral analogues of this compound.

These advanced synthetic strategies demonstrate the ability to control the three-dimensional structure of complex aniline derivatives, opening avenues for the creation of novel, stereochemically pure compounds.

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Ethoxymethyl N Methylaniline

Reactions Involving the N-Alkoxymethyl Moiety

The N-(ethoxymethyl) group, an N,O-acetal-like structure, is the primary site for several important transformations, including nucleophilic attack and hydrolytic cleavage.

The carbon atom situated between the nitrogen and the ethoxy group is electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms. This allows it to be attacked by various nucleophiles. The reaction can proceed through a mechanism analogous to an SN2 displacement, or via the formation of a transient N-methyl-N-phenyliminium ion intermediate, which is then trapped by the nucleophile.

The general pathway involves the displacement of the ethoxy group (-OEt) by a nucleophile (Nu-). The facility of this displacement is enhanced by the presence of a Lewis acid or protic acid, which can coordinate to the ethoxy oxygen, making it a better leaving group (EtOH).

General Reaction Scheme: C₆H₅N(CH₃)CH₂OCH₂CH₃ + Nu⁻ → C₆H₅N(CH₃)CH₂Nu + CH₃CH₂O⁻

This reactivity allows the ethoxymethyl group to serve as a precursor for introducing other functional groups onto the nitrogen-bound methylene (B1212753) bridge.

The N-C-O linkage in N-(ethoxymethyl)-N-methylaniline is susceptible to hydrolysis, particularly under acidic conditions. The stability of the compound decreases significantly in aqueous acidic environments. The decomposition pathway involves the protonation of the ethoxy oxygen, followed by the elimination of ethanol (B145695) to form a resonance-stabilized N-methyl-N-phenyliminium cation. This cation is then readily attacked by water to form a hemiaminal. The hemiaminal is unstable and rapidly decomposes to yield N-methylaniline and formaldehyde (B43269).

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The ethoxy oxygen is protonated by an acid (H⁺).

Elimination: The protonated ethoxy group leaves as ethanol, forming a stabilized iminium ion, [C₆H₅N(CH₃)=CH₂]⁺.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

Deprotonation and Decomposition: Loss of a proton yields an unstable hemiaminal, which decomposes to N-methylaniline and formaldehyde.

Due to this reactivity, the compound must be handled and stored under anhydrous conditions to prevent degradation.

The ethoxymethyl group can be viewed as a protecting group for the secondary amine, N-methylaniline. organic-chemistry.org By converting the secondary amine to a tertiary N-alkoxymethyl amine, several of its characteristic reactions are inhibited. The lone pair on the nitrogen is less available for reactions due to steric hindrance and potential delocalization, reducing its nucleophilicity and basicity. utdallas.edu

This protective strategy is valuable in multi-step syntheses where the reactivity of the N-H bond in N-methylaniline would interfere with desired transformations elsewhere in the molecule. utdallas.edu For instance, it prevents the amine from reacting with electrophiles or acting as a base in reactions requiring non-basic conditions. The group can be readily removed through acid-catalyzed hydrolysis when the protection is no longer needed, regenerating the parent N-methylaniline. weebly.com

Reactivity of the Tertiary Amine Nitrogen

Despite the presence of the ethoxymethyl group, the nitrogen atom retains its tertiary amine character and can undergo reactions typical of this functional group, such as quaternization and oxidation.

The nitrogen atom in this compound possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form a quaternary ammonium (B1175870) salt. This classic SN2 reaction is known as the Menschutkin reaction. sciensage.infonih.gov The reaction involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion and forming a new N-C bond.

General Quaternization Reaction: C₆H₅N(CH₃)CH₂OCH₂CH₃ + R-X → [C₆H₅N⁺(CH₃)(R)CH₂OCH₂CH₃]X⁻

Table 1: Kinetic Data for the Quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetone sciensage.info

| Temperature (K) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH) (kJ mol⁻¹) | Entropy of Activation (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| 300 | 1.05 x 10⁻⁴ | 56.49 | 53.95 | -149.5 |

| 305 | 1.67 x 10⁻⁴ | |||

| 310 | 2.61 x 10⁻⁴ | |||

| 315 | 3.98 x 10⁻⁴ |

Data is for the analogous reaction of a similar tertiary aniline (B41778) and illustrates typical kinetic parameters.

The negative entropy of activation indicates the formation of a more ordered, charge-separated transition state. sciensage.info

The tertiary nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or ozone. libretexts.orgbritannica.com

General Oxidation Reaction: C₆H₅N(CH₃)CH₂OCH₂CH₃ + [O] → C₆H₅N⁺(O⁻)(CH₃)CH₂OCH₂CH₃

The reaction involves the donation of an oxygen atom from the oxidant to the nitrogen's lone pair, forming a polar N-O bond. msu.edu The resulting N-oxide is a distinct chemical entity with different physical and chemical properties from the parent amine. For instance, amine oxides are typically more water-soluble and less basic. In some cases, harsh oxidizing conditions or specific catalysts can lead to the cleavage of the groups attached to the nitrogen, resulting in dealkylation or more complex degradation products. google.comthieme-connect.com

Reactions with Electrophiles

The N-(ethoxymethyl)-N-methylamino group, [-N(CH₃)(CH₂OCH₂CH₃)], is a potent activating group. The nitrogen atom's lone pair of electrons is delocalized into the benzene (B151609) ring's π-system, increasing its electron density and making it highly susceptible to attack by electrophiles. This enhanced nucleophilicity means that this compound will react readily with a variety of electrophilic reagents.

These reactions can occur at two primary sites: the nitrogen atom and the aromatic ring. The nitrogen, being a Lewis base, can react with electrophiles such as protons or Lewis acids. For instance, in strongly acidic media, the nitrogen atom is protonated to form the corresponding anilinium salt. This protonation has a profound effect on the reactivity of the aromatic ring, as the resulting positively charged group, [-N⁺H(CH₃)(CH₂OCH₂CH₃)], becomes strongly deactivating and meta-directing.

Aromatic Ring Reactivity in this compound Systems

In the absence of strong acid, the N-(ethoxymethyl)-N-methylamino substituent acts as a powerful ortho-, para-director for electrophilic aromatic substitution (SₑAr) reactions. The delocalization of the nitrogen's lone pair into the ring preferentially increases the electron density at the ortho and para positions. This is stabilized through resonance structures where the negative charge is located on these carbons, making them the primary sites of electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electron-rich aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation of the arenium ion by a weak base to restore the ring's aromaticity and yield the substituted product.

Due to steric hindrance from the bulky N-(ethoxymethyl)-N-methylamino group, the para-substituted product is often favored over the ortho-substituted product. However, the exact ratio of ortho to para isomers can depend on the specific electrophile and the reaction conditions.

The activated nature of the benzene ring in this compound allows for a wide range of functionalization reactions via electrophilic aromatic substitution. These transformations are foundational for introducing various substituents onto the aromatic core.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄ or FeBr₃ | p-Bromo-N-(ethoxymethyl)-N-methylaniline | The reaction is typically rapid and may not require a Lewis acid catalyst due to the high activation of the ring. |

| Nitration | HNO₃/H₂SO₄ | Mixture of m-nitro (major) and p-nitro (minor) products | Under standard nitrating conditions, protonation of the amino nitrogen leads to the formation of the deactivating anilinium ion, directing meta. To achieve para-nitration, the reaction would require protection of the amine, a strategy not commonly applied to tertiary amines. |

| Sulfonation | Fuming H₂SO₄ | p-((Ethoxymethyl)(methyl)amino)benzenesulfonic acid | The reaction is reversible. At high temperatures, the thermodynamically favored para-product is expected. |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | Not generally successful | The nitrogen atom acts as a Lewis base and coordinates with the AlCl₃ catalyst, deactivating the ring and preventing the reaction. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Not generally successful | Similar to alkylation, the Lewis basic nitrogen deactivates the catalyst and the ring. |

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on this compound are not widely available. However, insights can be drawn from analogous systems and general principles of physical organic chemistry.

Kinetic studies are crucial for understanding reaction mechanisms, including the determination of rate laws and activation energies. For the electrophilic substitution of this compound, the rate of reaction would be expected to follow a second-order rate law, being first order in both the aniline derivative and the electrophile.

Rate = k[C₆H₅N(CH₃)(CH₂OC₂H₅)][E⁺]

The rate constant, k, would be significantly larger than that for benzene due to the activating effect of the N-substituent. Kinetic studies on the N-methylation of anilines have revealed a borrowing hydrogen pathway with specific activation energies. researchgate.net A similar approach could be used to quantify the reactivity of this compound in various transformations. Experimental methods for measuring reaction kinetics typically involve monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography. ox.ac.uk

Table 2: Hypothetical Kinetic Parameters for Electrophilic Bromination

| Substrate | Relative Rate (vs. Benzene) | Activation Energy (Ea) | Rate Determining Step |

|---|---|---|---|

| Benzene | 1 | High | Formation of the arenium ion |

| N-Methylaniline | ~10⁶ | Moderate | Formation of the arenium ion |

This table presents predicted, not experimental, data to illustrate the expected trend in reactivity.

The primary intermediate in the electrophilic aromatic substitution of this compound is the arenium ion (sigma complex). youtube.com This cationic species is stabilized by resonance, with the positive charge delocalized across the ortho and para positions, as well as onto the nitrogen atom. The ability of the nitrogen to participate in charge delocalization is a key reason for its strong activating and directing effects.

For the attack at the para position, three key resonance structures contribute to the stability of the intermediate, including one where the nitrogen atom bears the positive charge, forming an iminium ion. This particular resonance contributor is especially stabilizing as all atoms (except hydrogen) have a complete octet of electrons.

In reactions involving the nitrogen atom itself, such as protonation, the intermediate is the anilinium ion. The identification and characterization of such transient species often require specialized spectroscopic techniques, such as NMR spectroscopy at low temperatures, or trapping experiments. acs.org

Transition State Analysis

A comprehensive understanding of the chemical reactivity of this compound necessitates a thorough analysis of the transition states involved in its potential reaction pathways. Transition state theory posits that for a chemical reaction to proceed from reactants to products, it must pass through a high-energy, transient configuration known as the transition state or activated complex. The energy required to reach this state is the activation energy, which is a critical determinant of the reaction rate. While specific experimental or computational studies on the transition state analysis of this compound are not extensively available in the public domain, we can elucidate the probable transition states by examining analogous chemical transformations in structurally related molecules.

The primary modes of reactivity for this compound are expected to involve the cleavage of the C-N and C-O bonds within the ethoxymethyl moiety, as well as reactions centered on the nucleophilic nitrogen atom. Key potential reactions include hydrolysis and thermal decomposition.

Transition State in Hydrolysis:

The hydrolysis of this compound, particularly under acidic conditions, would likely proceed through a mechanism involving the protonation of the ether oxygen, followed by the nucleophilic attack of water. The transition state for the rate-determining step would feature a highly polarized C-O bond, with the concomitant formation of a new C-O bond with the incoming water molecule.

For related compounds, such as benzamide (B126) and its N-alkyl derivatives, acid-catalyzed hydrolysis has been shown to proceed via an AAc2 mechanism, where the rate-determining step is the formation of a tetrahedral intermediate from the O-protonated substrate. researchgate.net In such a transition state, the carbon atom of the methoxy (B1213986) group would be partially bonded to both the departing N-methylaniline group and the incoming water molecule, resulting in a highly constrained and energetic species. The geometry of this transition state would be critical in determining the stereochemical outcome of the reaction, if applicable. Computational studies on similar systems, such as the hydrolysis of amides, often employ Density Functional Theory (DFT) to model the geometries and energies of these transient structures. nih.gov

Transition State in Thermal Decomposition:

The thermal decomposition of this compound could proceed through various pathways, including homolytic cleavage of the C-N or O-C bonds. The nature of the transition state would depend on the specific bond being broken. For instance, the homolytic cleavage of the N-CH2 bond would lead to the formation of a N-methylanilino radical and an ethoxymethyl radical. The transition state for this process would involve the elongation of the C-N bond, with significant radical character developing on both the nitrogen and carbon atoms.

Studies on the thermal decomposition of related nitramines have utilized differential scanning calorimetry to determine the enthalpy changes and apparent activation energies for decomposition. nih.gov While the specific functional groups differ, the principles of analyzing the energetic barriers to decomposition remain analogous.

Computational Insights into Transition States:

In the absence of direct experimental data, computational chemistry provides a powerful tool for modeling the transition states of this compound reactions. youtube.com Methods like DFT with appropriate basis sets can be used to locate transition state structures on the potential energy surface. researchgate.netresearchgate.net Frequency calculations are then performed to verify that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, a computational study of the reaction between 4-methyl aniline and hydroxyl radicals utilized the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics. mdpi.com A similar approach could be applied to model the transition states in the reactions of this compound. The calculated parameters, such as activation energies and the geometric parameters of the transition state (bond lengths and angles), are crucial for understanding the reaction mechanism at a molecular level.

While detailed research findings with specific data tables for the transition state analysis of this compound are not currently prevalent in the literature, the principles derived from studies of analogous compounds provide a solid framework for predicting and understanding its chemical reactivity.

Application in Advanced Organic Synthesis As a Building Block or Intermediate

Precursor in the Synthesis of Complex N-Aryl Compounds

The N-aryl moiety is a common feature in many pharmaceuticals, agrochemicals, and functional materials. The synthesis of complex N-aryl compounds often requires the introduction of substituents onto the aniline (B41778) ring or the nitrogen atom. N-(Ethoxymethyl)-N-methylaniline can potentially serve as a precursor for such compounds. For instance, the ethoxymethyl group could be cleaved under specific conditions to regenerate the N-methylaniline, which can then undergo further functionalization. More importantly, the N-ethoxymethyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring.

The general reactivity of N-substituted anilines in arylation reactions is well-established, often utilizing transition metal catalysis to form C-N bonds. jst.go.jpsigmaaldrich.com While specific studies on this compound are limited, it is plausible that it could participate in similar coupling reactions, either directly or after transformation, to yield complex N-aryl structures.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netvdoc.pubresearchgate.net N-substituted anilines are known to be effective components in various MCRs. vdoc.pub The this compound, by virtue of its ability to generate a reactive iminium species, could theoretically participate in MCRs such as the Mannich reaction or Povarov-type reactions to construct complex molecular scaffolds. vdoc.pub

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Mannich-type | Aldehyde, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compounds |

| Povarov-type | Alkene, Aldehyde | Tetrahydroquinolines |

| Ugi-type | Isocyanide, Carboxylic Acid, Aldehyde | α-Acylamino Amides |

This table represents a hypothetical scenario based on the known reactivity of similar N-substituted anilines.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a central focus of organic chemistry. rsc.org N-substituted anilines are frequently employed as starting materials for the synthesis of a wide array of heterocyclic systems. rsc.org The reactive nature of the iminium ion intermediate that can be generated from this compound makes it a promising candidate for intramolecular cyclization reactions to form heterocycles. For example, if the aniline ring is appropriately substituted with a nucleophilic group, an intramolecular cyclization could lead to the formation of fused heterocyclic systems.

Table 2: Plausible Heterocyclic Scaffolds from this compound Derivatives

| Precursor Moiety on Aniline Ring | Potential Heterocyclic Product |

| ortho-alkenyl group | Indoline derivatives |

| ortho-allyl group | Tetrahydroquinoline derivatives |

| ortho-hydroxyl group | Benzoxazine derivatives |

This table is illustrative and shows potential synthetic pathways that would require experimental validation.

Contributions to the Synthesis of Specialty Organic Molecules

The unique reactivity of this compound can be harnessed for the synthesis of specific classes of organic molecules with specialized applications.

Chloroacetanilides are an important class of herbicides. The synthesis of these compounds typically involves the N-acylation of an aniline derivative with chloroacetyl chloride. While direct studies on the chloroacetylation of this compound are not widely reported, the N-methylaniline core suggests that it could undergo such acylation reactions. The presence of the ethoxymethyl group might require specific reaction conditions to avoid side reactions, or it could be used as a protecting group that is removed after the acylation step.

N-substituted anilides are prevalent in various biologically active molecules and functional materials. The formation of these anilides can be achieved through the acylation of N-substituted anilines. This compound can be envisioned as a substrate for acylation with various acylating agents to yield the corresponding N-ethoxymethyl-N-methyl anilides. These products could be valuable intermediates themselves or could be further transformed by cleavage of the ethoxymethyl group.

Spectroscopic and Structural Characterization Techniques for N Ethoxymethyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For N-(Ethoxymethyl)-N-methylaniline, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would be indispensable.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the N-(ethoxymethyl)methyl group. The protons of the N-methyl group would likely produce a singlet in the range of 2.8-3.1 ppm. The methylene (B1212753) protons of the ethoxymethyl group (-N-CH₂-O-) would be expected to appear as a singlet around 4.5-5.0 ppm, influenced by the adjacent nitrogen and oxygen atoms. The methylene protons of the ethyl group (-O-CH₂-CH₃) would likely be a quartet around 3.4-3.7 ppm, coupled to the terminal methyl protons. Finally, the methyl protons of the ethyl group (-O-CH₂-CH₃) would appear as a triplet further upfield, typically around 1.1-1.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 6.5 - 7.5 | Multiplet |

| N-Methyl (N-CH₃) | 2.8 - 3.1 | Singlet |

| Methylene (N-CH₂-O) | 4.5 - 5.0 | Singlet |

| Methylene (O-CH₂-CH₃) | 3.4 - 3.7 | Quartet |

| Methyl (O-CH₂-CH₃) | 1.1 - 1.3 | Triplet |

Carbon NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide complementary information, showing a signal for each unique carbon atom in this compound. The aromatic carbons would resonate in the range of 110-150 ppm. The carbon attached to the nitrogen (ipso-carbon) would be the most downfield among the aromatic signals. The N-methyl carbon would be expected around 30-40 ppm. The methylene carbon of the ethoxymethyl group (-N-CH₂-O-) would likely appear in the 70-80 ppm region, while the methylene carbon of the ethyl group (-O-CH₂-CH₃) would be expected around 60-70 ppm. The terminal methyl carbon of the ethyl group would be the most upfield signal, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 110 - 150 |

| N-Methyl (N-CH₃) | 30 - 40 |

| Methylene (N-CH₂-O) | 70 - 80 |

| Methylene (O-CH₂-CH₃) | 60 - 70 |

| Methyl (O-CH₂-CH₃) | 10 - 20 |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound (molecular weight: 165.23 g/mol ) would be expected to produce a molecular ion peak (M⁺) at m/z 165. sigmaaldrich.com The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the ether oxygen. Common fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 120.

Loss of the ethyl group (-C₂H₅) to give a fragment at m/z 136.

Alpha-cleavage with loss of the ethoxymethyl radical (•CH₂OC₂H₅) to yield the N-methylaniline cation at m/z 106.

Fragmentation of the phenyl ring, leading to characteristic aromatic fragments.

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z | Possible Fragment Ion | Fragment Lost |

| 165 | [C₁₀H₁₅NO]⁺ | - |

| 136 | [C₈H₁₀N]⁺ | •CH₂OCH₃ |

| 120 | [C₈H₁₀N]⁺ | •OC₂H₅ |

| 106 | [C₇H₈N]⁺ | •CH₂OC₂H₅ |

| 77 | [C₆H₅]⁺ | •N(CH₃)CH₂OC₂H₅ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound, this would be observed at m/z 166. ESI-MS is particularly useful for confirming the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information, which would likely show similar fragmentation patterns to those observed in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact molecular weight and elemental composition. Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules with the same nominal mass but different chemical formulas, a critical capability for confirming the identity of a synthesized compound or identifying it in a complex matrix.

For this compound (C₁₀H₁₅NO), the theoretical monoisotopic mass is 165.11536 g/mol . HRMS analysis would be expected to yield a measured mass with high accuracy, typically within a few parts per million (ppm) of this theoretical value. This level of precision allows for the confident determination of the elemental formula.

While specific experimental HRMS data for this compound is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available. These theoretical values can aid in the identification of the compound in ion mobility-mass spectrometry experiments.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.12265 | 135.9 |

| [M+Na]⁺ | 188.10459 | 142.1 |

| [M-H]⁻ | 164.10809 | 140.7 |

| [M+NH₄]⁺ | 183.14919 | 156.9 |

| [M+K]⁺ | 204.07853 | 141.9 |

| [M+H-H₂O]⁺ | 148.11263 | 129.4 |

| [M+HCOO]⁻ | 210.11357 | 161.9 |

| [M+CH₃COO]⁻ | 224.12922 | 184.8 |

Data sourced from computational predictions. uni.lu

The fragmentation pattern observed in the HRMS spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ethoxymethyl group and the methyl group from the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its aromatic, amine, and ether functionalities.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Aromatic Amine) | Stretching | 1250-1360 |

| C-O (Ether) | Stretching | 1050-1150 |

The presence of the ethoxy group would be confirmed by the strong C-O stretching vibration. The aromatic substitution pattern can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While this compound is a liquid at room temperature, this technique is highly relevant for the structural elucidation of its solid derivatives, such as salts or complexes.

Studies on derivatives of the parent compound, N-methylaniline, have demonstrated the utility of X-ray crystallography in determining molecular geometry, bond lengths, bond angles, and intermolecular interactions. For example, the crystal structures of 4-nitro-N-methylaniline derivatives have been analyzed, revealing details about their molecular shapes and hydrogen bonding networks. researchgate.net Should a crystalline derivative of this compound be prepared, X-ray diffraction analysis would provide unequivocal proof of its structure. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in complex mixtures.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a capillary column, with separation based on its boiling point and interactions with the stationary phase.

A common setup for the analysis of similar aromatic amines involves a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). sincerechemical.comepa.gov Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the eluting compound. sincerechemical.comrsc.orgresearchgate.netnist.gov

Table 3: Typical GC-MS Parameters for Analysis of Related Aromatic Amines

| Parameter | Condition |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness sincerechemical.com |

| Carrier Gas | Helium sincerechemical.com |

| Inlet Temperature | 250 °C sincerechemical.com |

| Temperature Program | Initial temp. 60 °C, ramp to 300 °C at 25 °C/min, hold for 5 min sincerechemical.com |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV sincerechemical.com |

These conditions would likely provide good separation and detection for this compound, allowing for its quantification and the identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of this compound, particularly for non-volatile impurities or when the compound is part of a complex liquid matrix. Reversed-phase HPLC is the most common mode for this type of compound.

A typical HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. sielc.comresearchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov Detection is commonly performed using a UV detector, as the aromatic ring of this compound will absorb UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. nih.gov

Table 4: Representative HPLC Conditions for Analysis of Related Anilines

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 190-254 nm) nih.gov |

| Temperature | Ambient |

By optimizing the mobile phase composition and gradient, it is possible to achieve excellent separation of this compound from its precursors, byproducts, and degradation products.

Computational and Theoretical Investigations of N Ethoxymethyl N Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and three-dimensional arrangement of atoms in a molecule. For N-(Ethoxymethyl)-N-methylaniline, both Density Functional Theory (DFT) and ab initio methods would be the primary tools for such investigations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure and subsequent calculation of various electronic descriptors.

DFT calculations on analogous molecules, such as N-methylaniline and other substituted anilines, have provided significant insights. benthamdirect.comresearchgate.net These studies generally show that the nitrogen atom of the aniline (B41778) group possesses a lone pair of electrons that can conjugate with the π-system of the phenyl ring. The extent of this conjugation influences the geometry around the nitrogen and the rotational barrier of the phenyl group. For this compound, the presence of the electron-withdrawing ethoxymethyl group is expected to modulate the electron density on the nitrogen atom, thereby affecting the electronic properties of the entire molecule.

A typical DFT study would employ a functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d,p) or larger) to compute properties like orbital energies, Mulliken or Natural Bond Orbital (NBO) charges, and the dipole moment. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the N-methylaniline fragment, reflecting its electron-donating character, while the Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the aromatic ring.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| HOMO-LUMO Gap | Moderate, influencing its kinetic stability and reactivity. | Inferred from studies on substituted anilines. benthamdirect.com |

| NBO Charge on Nitrogen | Negative, but magnitude influenced by the ethoxymethyl group. | General principles of electronegativity and inductive effects. |

| Dipole Moment | Non-zero, due to the asymmetry of the molecule. | Inferred from the molecular structure. |

Ab Initio Calculations

Ab initio calculations, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a more detailed picture of the electron correlation effects in this compound.

Studies on similar molecules, such as N-methylaniline, have utilized ab initio methods to investigate geometric parameters and rotational barriers. researchgate.netacs.org For this compound, ab initio calculations would be particularly useful in accurately determining the bond lengths and angles, especially around the nitrogen center and the ether linkage, and in calculating a precise value for the energy of the molecule. These calculations would confirm the pyramidal geometry at the nitrogen atom and provide a detailed map of the electron density distribution.

Conformational Analysis and Energy Minima

The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.org

Rotational Barriers and Steric Effects

Rotation around the C(phenyl)-N bond, the N-CH₃ bond, the N-CH₂ bond, the CH₂-O bond, and the O-CH₂CH₃ bond are all expected to have distinct energy profiles. The rotation around the C(phenyl)-N bond is of particular interest as it is influenced by the electronic interplay between the nitrogen lone pair and the aromatic ring, as well as by steric hindrance from the methyl and ethoxymethyl groups.

Computational studies on substituted anilines and related systems have shown that rotational barriers can be calculated with good accuracy using DFT and ab initio methods. benthamdirect.comacs.orgacs.org For this compound, steric clashes between the ortho hydrogens of the phenyl ring and the substituents on the nitrogen atom will be a significant factor in determining the preferred conformation and the height of the rotational barrier. The size of the ethoxymethyl group would likely lead to a non-planar arrangement of the heavy atoms around the nitrogen to minimize steric strain.

Table 2: Estimated Rotational Barriers in this compound Based on Analogous Systems

| Rotational Bond | Estimated Barrier Height (kcal/mol) | Influencing Factors |

|---|---|---|

| C(phenyl)-N | 5 - 10 | Conjugation, steric hindrance from ortho-hydrogens and N-substituents. benthamdirect.comacs.org |

| N-CH₂ | 2 - 5 | Steric interactions between the phenyl, methyl, and ethoxy groups. |

| CH₂-O | 1 - 3 | Standard rotational barrier for ethers. |

Intramolecular Interactions

Beyond steric repulsion, intramolecular interactions such as weak hydrogen bonds (e.g., C-H···O or C-H···π) could play a role in stabilizing certain conformations of this compound. The presence of the ether oxygen provides a potential hydrogen bond acceptor site.

The analysis of the molecular wavefunction, for example through the Atoms in Molecules (AIM) theory or NBO analysis, can reveal the presence and strength of such weak interactions. nih.gov In similar molecules, these interactions have been shown to influence the conformational preferences. nih.gov For this compound, a conformation where the ethoxymethyl group is folded back towards the phenyl ring could potentially be stabilized by a C-H···π interaction.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

For this compound, the most relevant spectroscopic techniques for which parameters can be computationally predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has become quite high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C of experimental values. Software packages are available that can predict NMR spectra based on the molecular structure. chemaxon.comnmrdb.orgnmrdb.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Electronic effects of the N(CH₃)(CH₂OC₂H₅) group. |

| N-CH₂-O | 4.5 - 5.5 | Proximity to electronegative N and O atoms. |

| O-CH₂-CH₃ | 3.5 - 4.0 | Standard ethoxy group chemical shift. |

| N-CH₃ | 2.8 - 3.2 | Shielding/deshielding by the phenyl and ethoxymethyl groups. |

| O-CH₂-CH₃ | 1.0 - 1.5 | Standard ethyl group chemical shift. |

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations provide the positions and intensities of the vibrational modes, such as the C-H stretches, C=C aromatic stretches, and C-N and C-O stretches, which can be compared with experimental IR data.

Computational Modeling of Reaction Mechanisms and Transition States

The investigation of chemical reactions at a molecular level is greatly enhanced by computational modeling, which provides insights into transient structures and energetic landscapes that are often difficult or impossible to determine experimentally. For a compound like this compound, computational chemistry would be a powerful tool to elucidate its reaction mechanisms, particularly in processes such as oxidation, electrophilic substitution, or thermal decomposition.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for modeling reaction pathways. epa.govresearchgate.netresearchgate.net For instance, in a hypothetical reaction, these methods would be used to map the potential energy surface, identifying the lowest energy paths from reactants to products. This involves optimizing the geometric structures of the reactants, products, and, crucially, the transition states that connect them.

A typical computational workflow for studying a reaction of this compound would involve:

Reactant and Product Optimization: Calculating the most stable three-dimensional structures and electronic energies of this compound and the expected reaction products.

Transition State Searching: Identifying the saddle point on the potential energy surface that represents the transition state. This is a high-energy, unstable structure that the molecules must pass through for the reaction to occur. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed for this purpose.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products, thus confirming the proposed mechanism.

For example, in studying the oxidation of N-methylaniline, a related compound, computational models can predict whether the reaction proceeds via hydrogen abstraction from the methyl group or the amino group, or through addition to the aromatic ring. asianpubs.org Similar studies on this compound could clarify the role of the ethoxymethyl group in directing reaction pathways, determining if it sterically hinders or electronically influences specific reaction sites.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For aniline derivatives, computational methods are frequently used to calculate molecular descriptors that predict their behavior. nih.govbenthamdirect.comnih.gov

For this compound, a quantitative structure-activity relationship (QSAR) study would involve calculating a variety of descriptors and correlating them with experimental data, such as reaction rates or biological endpoints. Key computational descriptors for aniline derivatives include:

Electronic Properties:

Partial Atomic Charges: The distribution of electron density across the molecule. The charge on the nitrogen atom is particularly important, as it relates to the amine's basicity and nucleophilicity. nih.gov The electron-donating nature of the methyl and ethoxymethyl groups would be expected to increase the negative charge on the nitrogen of this compound compared to aniline, influencing its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrophilicity and Nucleophilicity Indices: These global reactivity indices, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile.

Steric Properties:

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule. The bulky ethoxymethyl group would introduce significant steric hindrance around the nitrogen atom, which could affect its ability to react with other molecules. fiveable.me

Lipophilicity:

LogP (Octanol-Water Partition Coefficient): This value, which can be estimated computationally, is critical for predicting how a molecule will distribute in biological systems. QSAR studies have successfully modeled the lipophilicity of aniline derivatives using computed descriptors. benthamdirect.comnih.gov

By establishing a statistically significant relationship between these computed descriptors and observed reactivity, a predictive model can be built. Such a model for this compound could forecast its behavior in various chemical environments or its potential biological activity without the need for extensive experimental testing. For example, studies on other substituted anilines have shown that electron-donating groups generally increase the pKa and modify the geometry of the amino group, which in turn affects reactivity. A similar approach would provide valuable insights into the chemical nature of this compound.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes

The traditional synthesis of N-(Ethoxymethyl)-N-methylaniline likely involves the reaction of N-methylaniline with formaldehyde (B43269) and ethanol (B145695), a process that may use hazardous reagents and generate undesirable byproducts. Future research should prioritize the development of environmentally benign synthetic methods.

Drawing inspiration from green chemistry approaches for aniline (B41778) and its derivatives, several avenues can be explored. chemrxiv.orgijirset.comsphinxsai.com One promising direction is the use of solid acid catalysts or zeolites to promote the N-alkoxymethylation reaction. google.com These catalysts are often reusable, reduce corrosive waste, and can lead to higher selectivity. Another green approach would be to explore one-pot syntheses from aniline, methanol (B129727), and ethanol, using a bifunctional catalyst that promotes both N-methylation and subsequent N-ethoxymethylation, thus minimizing intermediate isolation steps and solvent usage. The use of safer and more sustainable solvents, such as supercritical fluids or water, should also be investigated to replace traditional volatile organic solvents. researchgate.net Microwave-assisted synthesis is another technique that could lead to faster, more energy-efficient, and cleaner reactions. researchgate.net

Table 1: Proposed Green Synthetic Routes for this compound

| Proposed Method | Potential Advantages | Key Research Focus |

| Solid Acid Catalysis | Catalyst reusability, reduced waste, higher selectivity. | Screening of various solid acids (e.g., zeolites, clays) for optimal activity and selectivity. |

| One-Pot Synthesis | Reduced reaction steps, less solvent waste. | Development of a multifunctional catalyst for sequential N-methylation and N-ethoxymethylation. |

| Supercritical Fluids | Environmentally benign solvent, tunable properties. | Investigation of reaction kinetics and phase behavior in supercritical CO2. |

| Aqueous Synthesis | Safe and abundant solvent. | Development of water-tolerant catalysts and optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency. | Optimization of microwave parameters to maximize yield and minimize byproduct formation. |

Exploration of Catalytic Asymmetric Synthesis for Chiral Analogues

While this compound itself is achiral, the development of catalytic asymmetric methods to synthesize chiral analogues could open up new possibilities in areas such as pharmaceuticals and materials science. Future research could focus on creating chirality at the nitrogen center or by introducing planar chirality.

Recent advances in the catalytic asymmetric synthesis of N-chiral amine oxides and N-alkoxy amines provide a strong foundation for this exploration. nih.govresearchgate.netrsc.orgnih.gov For instance, a kinetic resolution strategy employing a chiral titanium catalyst has been successfully used for the enantioselective oxygenation of N-alkoxy amines. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of chiral N-(alkoxymethyl)-N-alkylanilines. Another approach could involve the asymmetric reduction of a suitable prochiral iminium ion precursor derived from N-(ethoxymethyl)aniline. Furthermore, the synthesis of analogues with specific substitution patterns on the aniline ring could lead to atropisomers, which are a source of planar chirality. The development of catalysts for the enantioselective synthesis of such planar chiral anilines is an active area of research. frontiersin.org

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reactivity of this compound is dictated by the interplay of the N-methyl, N-ethoxymethyl, and aniline moieties.

Future mechanistic studies should employ a combination of experimental and computational techniques. In situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to identify reactive intermediates and transition states. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. nih.gov Computational approaches, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivities. frontiersin.org Key areas of investigation include the mechanism of its formation, its stability under various conditions, and the regioselectivity of its reactions, such as electrophilic aromatic substitution or ortho-lithiation.

Expansion of Synthetic Utility in Diversified Chemical Transformations

The unique structure of this compound suggests its potential as a versatile building block in organic synthesis, beyond its current limited use. chemicalbook.com Future research should aim to expand its synthetic utility in a variety of chemical transformations.